3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O/c1-20-10-4-2-9(3-5-10)8-19-14-12(13(15)18-19)11(16)6-7-17-14/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTCBYGXTUXLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Bicyclization of Arylglyoxals, Pyrazol-5-amines, and Aromatic Amines
The optimized method involves heating the reaction mixture in acetic acid (HOAc) under microwave irradiation at 110°C for approximately 25–40 minutes. The typical procedure is as follows:
- Reactants : Arylglyoxal derivatives, pyrazol-5-amines, aromatic amines (with various substituents), and a heteroatom source.
- Catalyst : No external catalyst is necessary; acetic acid acts as both solvent and promoter.
- Conditions : Microwave irradiation at 110°C for 25–40 minutes.
- Outcome : Formation of the target compound with yields ranging from 55% to over 80%, depending on substituents.
This method tolerates various functional groups, such as chloro, methyl, and nitro, on the aromatic ring, demonstrating broad substrate scope.
Use of Alternative Promoters and Solvents
Extension to Cyclization with 4-Hydroxy-6-methyl-2H-pyran-2-one
Replacing the heterocyclic component with 4-hydroxy-6-methyl-2H-pyran-2-one leads to the formation of tricyclic pyrazolo[3,4-b]pyridines. The reaction conditions are similar but may require slightly higher temperatures (~110°C) and longer times.
Cyclization with Cyclohexane-1,3-diones
Utilizing cyclohexane-1,3-diones instead of pyran-2-ones results in the formation of pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones, expanding the structural diversity. These reactions are optimized with p-TsOH in DMF at 120°C, achieving yields around 56%.
Data Table of Reaction Conditions and Yields
| Reaction Type | Reactants | Promoter | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Bicyclization (pyrazolo[3,4-b]pyridine) | Arylglyoxal, pyrazol-5-amine, aromatic amine | HOAc | MW or reflux | 110 | 25–40 | 55–84 | Broad substrate scope, functional group tolerance |
| Tricyclic synthesis | Arylglyoxal, pyrazol-5-amine, heterocycle | p-TsOH | DMF | 120 | 30–60 | 56 | Higher temperature improves yield |
| Quinolone formation | Arylglyoxal, cyclohexane-1,3-dione | p-TsOH | DMF | 120 | 40–60 | 56 | Access to tetracyclic structures |
Research Findings and Mechanistic Insights
Recent studies, including those published in Journal of Organic Chemistry, highlight that the multicomponent bicyclization proceeds via initial nucleophilic attack of the amines on the glyoxal derivatives, followed by intramolecular cyclization facilitated by acid catalysis. Microwave irradiation significantly accelerates the reaction, reducing typical reaction times from hours to minutes and improving yields.
The mechanism involves:
- Formation of imine intermediates from arylglyoxals and amines.
- Intramolecular cyclization prompted by acid catalysis.
- Sequential ring closures leading to the fused heterocyclic core.
- The process is highly regioselective, with the spatial configuration of exocyclic double bonds being well-controlled due to intramolecular hydrogen bonding.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the methoxyphenyl group.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom acts as a leaving group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. Studies have shown that pyrazolo[3,4-b]pyridine derivatives can inhibit specific cancer cell lines by interfering with cell proliferation and inducing apoptosis. For instance, derivatives have been evaluated for their effects on breast cancer and leukemia cells, demonstrating promising results in reducing tumor growth and improving survival rates in preclinical models .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo[3,4-b]pyridines have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease. Mechanistic studies suggest that these compounds modulate signaling pathways involved in inflammation, offering a potential therapeutic avenue for chronic inflammatory diseases .
Neurological Applications
Emerging research highlights the potential of this compound in neurological disorders. Pyrazolo[3,4-b]pyridines have been examined for their neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes these compounds suitable candidates for further development in neuropharmacology .
Building Block for Drug Development
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine serves as an essential intermediate in the synthesis of various biologically active molecules. Its unique structure allows chemists to modify the compound to create new derivatives with enhanced pharmacological properties. The compound's reactivity can be exploited in multi-step synthetic pathways to develop novel therapeutics targeting different diseases .
Material Science
In material science, pyrazolo[3,4-b]pyridine derivatives are being explored for their electronic properties. These compounds can be incorporated into organic electronics and photovoltaic devices due to their favorable charge transport characteristics. Research is ongoing to optimize their performance in organic light-emitting diodes (OLEDs) and solar cells .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Properties of Pyrazolo Compounds | Evaluated various derivatives against cancer cell lines | Significant reduction in cell viability observed with specific derivatives |
| Inhibition of Inflammatory Cytokines | Impact on cytokine production in vitro | Compounds showed dose-dependent inhibition of TNF-alpha and IL-6 |
| Neuroprotective Effects of Pyrazolo Derivatives | Studied effects on neuronal cell lines under oxidative stress | Notable decrease in cell death and improvement in cell viability |
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the methoxyphenyl group, contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pyrazolo[3,4-b]pyridine scaffold is highly versatile, allowing diverse substitutions that modulate biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
Physicochemical and Pharmacological Properties
- Lipophilicity : The target compound’s 4-methoxyphenylmethyl group enhances lipophilicity (clogP ~3.5), favoring membrane permeability, whereas analogs like 15c with polar piperazine groups (clogP ~2.1) exhibit improved aqueous solubility .
- Electronic Effects : The trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine increases electron deficiency, making it reactive in nucleophilic aromatic substitution .
- Biological Activity: Compound 25 showed nanomolar inhibition of kinases in preclinical studies . 15c and derivatives demonstrated potent activity in kinase inhibition assays, attributed to the aniline and piperazine motifs . The target compound’s bromo and chloro substituents position it as a cross-coupling intermediate for PROTACs (proteolysis-targeting chimeras) .
Biological Activity
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine, a compound with the molecular formula and a molecular weight of 352.61 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : 3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
- CAS Number : 1854056-69-1
- Molecular Formula : C14H11BrClN3O
- Molecular Weight : 352.61 g/mol
- Purity : ≥97% .
Anticancer Activity
Recent studies indicate that compounds related to pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The mechanisms often involve:
- Induction of apoptosis via caspase activation.
- Inhibition of key signaling pathways such as NF-κB and enhancement of pro-apoptotic factors like p53 and Bax .
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | MCF-7 | 0.25 | Apoptosis via caspases 9 and 3/7 |
| 2b | MDA-MB-231 | 0.50 | NF-κB inhibition and ROS generation |
Anti-inflammatory Effects
Compounds within the pyrazolo[3,4-b]pyridine class have also been studied for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation .
Study on Anticancer Properties
A significant study evaluated the anticancer activity of a series of pyrazolo[3,4-b]pyridine derivatives against human cancer cell lines. The results indicated that compounds similar to 3-bromo-4-chloro exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin. The study detailed the activation of apoptotic pathways as a critical mechanism through which these compounds exert their effects .
Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could trigger autophagy processes alongside apoptosis, indicating a multifaceted approach to cancer treatment. This dual action may enhance therapeutic outcomes while reducing resistance commonly observed with traditional chemotherapies .
Q & A
Basic: What are the recommended synthetic routes for 3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine, and how can intermediates be characterized?
Methodological Answer:
The compound can be synthesized via multistep reactions involving halogenation, Boc protection, and Suzuki-Miyaura coupling. For example:
- Step 1 : React 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours to form a pyrazolo[3,4-b]pyridine core .
- Step 2 : Bromination using HBr in NaOH yields halogenated intermediates (e.g., 3-bromo-1H-pyrazolo[4,3-b]pyridine), confirmed via LC-MS and NMR .
- Step 3 : Introduce the 4-methoxyphenylmethyl group via nucleophilic substitution or Pd-catalyzed cross-coupling, with Boc protection to enhance stability .
Characterization : Use /-NMR for structural elucidation, LC-MS for purity (>95%), and elemental analysis for empirical formula validation .
Advanced: How can regioselectivity challenges during bromination/chlorination of the pyrazolo[3,4-b]pyridine core be addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Bromination : Use HBr/NaNO under acidic conditions to target the 3-position due to the electron-deficient pyridine ring .
- Chlorination : POCl or SOCl at reflux (80–100°C) selectively substitutes the 4-position, driven by the meta-directing effect of the pyridine nitrogen .
Validation : Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR or X-ray crystallography (e.g., monoclinic P2/c symmetry observed in similar derivatives) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : -NMR identifies aromatic protons (δ 7.2–8.5 ppm) and the 4-methoxyphenylmethyl group (δ 3.8 ppm for OCH) .
- LC-MS : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z 382.0) .
- IR : Stretching frequencies for C-Br (550–600 cm) and C-Cl (700–750 cm) validate halogenation .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is essential:
- Crystal System : Monoclinic P2/c (a = 21.871 Å, b = 9.209 Å, c = 10.552 Å, β = 90.37°) .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for structure refinement .
- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., C-Br bond ~1.89 Å) .
Advanced: How to analyze contradictory biological activity data (e.g., IC50_{50}50 variability) in antileishmanial assays?
Methodological Answer:
Contradictions arise from assay conditions or substituent effects:
- Log P Optimization : Use shake-flask methodology to determine hydrophobicity; derivatives with log P ~3.5 show enhanced membrane permeability .
- Steric Parameters : Apply QSAR models using Sterimol parameters (e.g., B2 < 4.0 Å improves target binding) .
- Control Experiments : Validate against reference drugs (e.g., amphotericin B) and standardize promastigote culture conditions .
Basic: What are the safety and handling protocols for this compound?
Methodological Answer:
- Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .
- Handling : Use fume hoods, nitrile gloves, and P2 respirators. Quench reactions with NaHSO to neutralize excess halogens .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance electrophilicity .
- Side Chain Engineering : Introduce Mannich bases (e.g., -N(CHCH)) to improve solubility and bioavailability .
- Validation : Test in vitro against Leishmania amazonensis and compare IC values with computational docking results (e.g., AutoDock Vina) .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Catalyst Optimization : Use Pd(dba)/XPhos (2.5 mol%) in degassed toluene at 100°C for 12 hours .
- Purification : Employ reverse-phase HPLC (C18 column, MeCN/HO gradient) to isolate the product from byproducts .
- Yield Improvement : Pre-activate boronic acid derivatives with CsCO to enhance coupling efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
